(Z)-5-(Hydroxymethyl)-3-((4-(morpholinomethyl)-1H-pyrrol-2-yl)methylene)indolin-2-one
Description
Properties
IUPAC Name |
5-(hydroxymethyl)-3-[[4-(morpholin-4-ylmethyl)-1H-pyrrol-2-yl]methylidene]-1H-indol-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O3/c23-12-13-1-2-18-16(8-13)17(19(24)21-18)9-15-7-14(10-20-15)11-22-3-5-25-6-4-22/h1-2,7-10,20,23H,3-6,11-12H2,(H,21,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHAQZCZYVRAHDZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CC2=CNC(=C2)C=C3C4=C(C=CC(=C4)CO)NC3=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of the 4-(Morpholinomethyl)-1H-pyrrol-2-yl Moiety
The morpholinomethyl substituent attached to the pyrrole ring is typically introduced by alkylation of the pyrrole nitrogen or carbon with a morpholinomethyl halide in the presence of a base.
For example, morpholin-3-one derivatives can be alkylated using sodium hydride as a base in polar aprotic solvents like DMF, followed by reaction with halomethyl intermediates to install the morpholinomethyl group.
Copper-catalyzed coupling reactions (e.g., Ullmann-type) using copper(I) iodide, potassium phosphate, and diamine ligands in 1,4-dioxane at elevated temperatures (90–110 °C) have been successfully employed to attach morpholin-3-one derivatives to aryl or heteroaryl halides with high yields (up to 100% in some cases).
Formation of the Methylene Linkage Between Indolin-2-one and Pyrrole
The key methylene bridge connecting the indolin-2-one core and the pyrrole ring is formed via condensation reactions:
Aldol-type condensations or Knoevenagel condensations between the indolin-2-one carbonyl and the pyrrole aldehyde or equivalent can yield the methylene linkage with control over the Z-configuration.
Palladium-catalyzed cross-coupling reactions (Suzuki or Stille couplings) are often employed to assemble complex heteroaryl linkages. For example, halogenated intermediates can be coupled with boronic esters or organotin compounds under Pd catalysis with bases like potassium carbonate or potassium phosphate.
Reaction conditions typically involve palladium catalysts such as Pd(PPh3)4 or PdCl2 complexes, sometimes with ligands like [1,1’-bis(diphenylphosphino)ferrocene]dichloropalladium(II), in solvents such as dioxane at elevated temperatures (80–110 °C).
Representative Reaction Conditions and Yields
| Step | Reaction Type | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| 1 | Alkylation of morpholin-3-one | Morpholin-3-one + sodium hydride in DMF, then alkyl halide, room temperature | 54 | Flash chromatography purification; MS confirmation (m/e = 293.1) |
| 2 | Copper-catalyzed coupling | Aryl halide + morpholin-3-one, CuI, K3PO4, N,N'-dimethylethylenediamine, 1,4-dioxane, 90 °C, 16 h | 47 | Preparative HPLC purification; 1H NMR characterization |
| 3 | Copper-catalyzed coupling | Similar to step 2 but at 110 °C overnight | 100 | Quantitative yield; crude product isolated as black oil |
| 4 | Palladium-catalyzed cross-coupling | Halogenated intermediate + boronic ester or organotin compound, Pd catalyst, base, dioxane, 80–110 °C | Variable | Suzuki or Stille coupling; essential for assembling methylene bridge |
Analysis of Preparation Methods
Catalyst Selection: Palladium catalysts are preferred for coupling steps due to their versatility and high efficiency. Copper catalysis is effective for C–N bond formation involving morpholin-3-one derivatives.
Bases: Inorganic bases such as potassium carbonate, potassium phosphate, and sodium acetate are commonly used to facilitate deprotonation and coupling.
Solvents: Polar aprotic solvents like DMF and 1,4-dioxane provide good solubility and reaction rates.
Temperature: Elevated temperatures (90–110 °C) are often required to achieve high yields in coupling reactions.
Purification: Flash chromatography and preparative HPLC are standard for isolating pure products.
Yields: Moderate to excellent yields are reported, with copper-catalyzed couplings ranging from 47% to quantitative, and palladium-catalyzed cross-couplings typically efficient but variable depending on substrate.
Summary Table of Key Reagents and Conditions
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, potentially leading to the formation of oxo derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding reduced forms.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nucleophiles.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield oxo derivatives, while reduction could produce alcohols or amines.
Scientific Research Applications
Anticancer Properties
Indolin-2-one derivatives have been extensively studied for their anticancer properties. The compound of interest has shown significant cytotoxic activity against various cancer cell lines, including triple-negative breast cancer (TNBC) and colorectal cancer cells.
Structure-Activity Relationship (SAR)
The efficacy of (Z)-5-(Hydroxymethyl)-3-((4-(morpholinomethyl)-1H-pyrrol-2-yl)methylene)indolin-2-one can be significantly influenced by its structural modifications. Research has shown that:
- Substituents at the C-3 position of the indolin-2-one scaffold can enhance biological activity, with certain groups providing improved potency against specific cancer types .
- The presence of morpholino and pyrrole moieties contributes to the compound's ability to interact with biological targets effectively, enhancing its therapeutic potential .
Case Studies
Several studies have documented the efficacy of indolin-2-one derivatives in preclinical models:
- Study on Triple-Negative Breast Cancer : A derivative exhibited IC50 values at submicromolar levels against MDA-MB-231 cells, indicating potent activity against TNBC. Flow cytometry analysis revealed distinct apoptotic pathways activated by this compound .
- Colorectal Cancer Models : Indolin-2-one compounds showed significant cytotoxicity against HCT116 colorectal cancer cells, with mechanisms involving TrxR inhibition leading to increased oxidative stress and apoptosis .
- Comparative Efficacy Studies : In a comparative study against established anticancer drugs like sunitinib, certain synthesized indolin-2-one derivatives demonstrated superior antiproliferative effects on pancreatic cancer cell lines (PaCa-2), suggesting their potential as alternative therapeutic agents .
Mechanism of Action
The mechanism of action of (Z)-5-(Hydroxymethyl)-3-((4-(morpholinomethyl)-1H-pyrrol-2-yl)methylene)indolin-2-one would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other proteins, leading to modulation of biological pathways.
Comparison with Similar Compounds
Structural and Functional Analogues
Key analogues include halogenated derivatives (e.g., fluoro, chloro) and other 3-substituted indolin-2-ones. Below is a comparative analysis based on substituent effects, conformation, and bioactivity:
Table 1: Comparative Analysis of Selected 3-Substituted Indolin-2-ones
Key Differences and Implications
Substituent Effects at the 5-Position: Hydroxymethyl vs. This may alter solubility, membrane permeability, and target binding. For example, the fluoro derivative’s C–F bond (1.364 Å) is shorter than C–Cl (1.736 Å) , but the hydroxymethyl’s C–O bond (~1.43 Å) could enhance interactions with hydrophilic residues in enzymes. Morpholinomethyl vs. Unsubstituted Pyrrole: The morpholinomethyl group adds a tertiary amine and ether oxygen, likely improving solubility and enabling salt formation. This contrasts with unsubstituted pyrrole in the fluoro derivative, which relies on pyrrole N–H for intramolecular H-bonding .
Conformational Preferences :
- The target compound’s Z-conformation (similar to the fluoro derivative) is stabilized by intramolecular interactions , whereas chloro derivatives adopt an E-conformation due to steric or electronic factors . The Z-conformation may influence binding to biological targets, such as kinase active sites.
Pharmacological Activity: The fluoro derivative exhibits neuroprotective and antitumor properties , attributed to its H-bonding network and halogenated substituent. The target compound’s hydroxymethyl and morpholinomethyl groups may enhance kinase inhibition (e.g., via interactions with ATP-binding pockets) or improve blood-brain barrier penetration for neuroprotection.
Synthetic Considerations: The fluoro derivative is synthesized via condensation of pyrrole-2-carboxaldehyde and 5-fluoro-oxindole .
Biological Activity
(Z)-5-(Hydroxymethyl)-3-((4-(morpholinomethyl)-1H-pyrrol-2-yl)methylene)indolin-2-one is a compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and inflammation. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, including mechanisms of action, efficacy against different cell lines, and potential therapeutic applications.
Chemical Structure and Properties
The compound belongs to the indolin-2-one class, which is known for diverse biological activities. Its structure features a hydroxymethyl group and a morpholinomethyl-pyrrole moiety, which are critical for its biological interactions.
Table 1: Structural Features of this compound
| Feature | Description |
|---|---|
| Molecular Formula | C₁₈H₁₈N₄O |
| Molecular Weight | 306.36 g/mol |
| Functional Groups | Hydroxymethyl, Morpholino, Indole |
| Solubility | Soluble in DMSO and ethanol |
Antitumor Activity
Recent studies indicate that indolin-2-one derivatives exhibit significant antitumor properties. For instance, compounds with similar structures have demonstrated potent inhibitory effects on various cancer cell lines, including A549 (lung cancer) and MCF-7 (breast cancer) cells. The mechanism often involves cell cycle arrest and induction of apoptosis.
Case Study: Antiproliferative Effects
In a study evaluating the antiproliferative activity of related indolin-2-one compounds, one derivative showed an IC₅₀ value of 0.83 μM against A549 cells, indicating strong growth inhibition. This compound induced G2/M phase arrest, suggesting a mechanism that disrupts normal cell cycle progression .
Anti-inflammatory Activity
Indolin-2-one derivatives have also been reported to exhibit anti-inflammatory properties. The compound may inhibit nitric oxide (NO) production in LPS-stimulated macrophages, reducing inflammation markers such as IL-6 and TNF-α.
Research has shown that related compounds can suppress the phosphorylation of key signaling pathways involved in inflammation, including Akt and NF-κB pathways . This suppression leads to decreased expression of inducible nitric oxide synthase (iNOS), contributing to reduced inflammatory responses.
Antimicrobial Activity
Some indolin-2-one derivatives have shown antimicrobial properties against various bacterial strains. While specific data on the compound's antimicrobial efficacy is limited, structural analogs have demonstrated activity against Gram-positive bacteria with minimum inhibitory concentration (MIC) values ranging from 6.25 to 25 mg/mL .
Research Findings and Implications
The biological activities of this compound suggest its potential as a lead compound for drug development targeting cancer and inflammatory diseases.
Table 2: Summary of Biological Activities
Q & A
Q. What are the common synthetic routes for indolin-2-one derivatives with morpholinomethyl substituents?
The synthesis of structurally similar indolin-2-one derivatives typically involves condensation reactions between aldehyde-containing precursors and oxindole derivatives. For example:
- Method A : Refluxing a mixture of pyrrole-2-carboxaldehyde and substituted oxindole (e.g., 5-fluoro-oxindole) in ethanol with a catalytic amount of piperidine (0.1 mmol) for 3 hours, followed by recrystallization from ethanol to obtain single crystals .
- Method B : Using acetic acid as a solvent with sodium acetate as a base, refluxing for 3–5 hours to form crystalline products, which are purified via washing with acetic acid, water, and ethanol .
The morpholinomethyl group is likely introduced via substitution or alkylation reactions during intermediate steps, though specific protocols for this substituent require further optimization based on analogous syntheses .
Q. How is the Z-conformation of the methylene group confirmed in such compounds?
The Z-conformation is determined via X-ray crystallography and intramolecular hydrogen bonding analysis. For example:
- In (Z)-5-fluoro-3-[(1H-pyrrol-2-yl)methylene]indolin-2-one, the Z-configuration arises from an intramolecular N–H⋯O hydrogen bond between the pyrrole N–H and the carbonyl oxygen, forming a seven-membered ring. This contrasts with E-isomers lacking such bonds .
- Bond lengths (e.g., C–F: 1.364 Å) and torsion angles are compared to reference structures to confirm stereochemistry .
Advanced Research Questions
Q. How do substituents like morpholinomethyl or hydroxymethyl influence biological activity and structural stability?
- Morpholinomethyl groups enhance solubility and bioavailability due to their polar nature. They may also participate in hydrogen bonding with biological targets, as seen in protein kinase inhibitors .
- Hydroxymethyl substituents at the 5-position can alter electron density in the indole ring, affecting reactivity and intermolecular interactions. For example, halogenated derivatives (e.g., 5-fluoro) exhibit distinct conformational stability due to steric and electronic effects .
- Comparative studies show that substituents at the 5-position (e.g., F, Cl, CH) significantly impact neuroprotective or antitumor activity by modulating molecular packing and dimer formation via intermolecular hydrogen bonds .
Q. How can researchers resolve contradictions in biological activity data across studies?
- Structural comparisons : Use X-ray crystallography to confirm if discrepancies arise from conformational differences (e.g., Z vs. E isomers) .
- Experimental controls : Ensure consistent assay conditions (e.g., solvent, pH) when testing derivatives. For example, neuroprotective activity in some indolin-2-ones is sensitive to solvent polarity .
- Data normalization : Compare activity relative to substituent electronic parameters (Hammett constants) or steric bulk. Chloro derivatives may exhibit lower solubility than fluoro analogs, leading to variable in vitro results .
Q. What methodological strategies optimize reaction yields for indolin-2-one derivatives?
- Catalyst screening : Piperidine or acetic acid catalysts improve condensation efficiency. For example, piperidine (0.1 mmol) increases yield by 15–20% compared to uncatalyzed reactions .
- Solvent selection : Ethanol or acetic acid enhances crystallinity, while DMF/acetic acid mixtures improve purity during recrystallization .
- Temperature control : Refluxing at 80–100°C for 3–5 hours balances reaction completion and byproduct minimization. Prolonged heating (>5 hours) may degrade heat-sensitive substituents like hydroxymethyl groups .
Methodological Tables
Q. Table 1: Key Crystallographic Parameters for Z-Configured Indolin-2-ones
| Parameter | Value (Example) | Significance |
|---|---|---|
| Intramolecular H-bond | N–H⋯O (2.02 Å) | Stabilizes Z-conformation |
| Bond length (C–F) | 1.364 Å | Confirms electronic effects |
| Unit cell dimensions | a=7.6093 Å, b=6.1270 Å, c=22.8912 Å | Validates crystal packing stability |
Q. Table 2: Comparison of Synthetic Methods
| Method | Reagents/Conditions | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| A | Ethanol, piperidine, reflux | 65–75 | >95% |
| B | Acetic acid, sodium acetate, reflux | 70–80 | >90% |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
